molecular formula C11H13N3O B13187151 3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]pyridine

3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]pyridine

Cat. No.: B13187151
M. Wt: 203.24 g/mol
InChI Key: BDGVMRKDAUDVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety via a propan-2-yloxy (-OCH(CH3)2) group. The propan-2-yloxy substituent introduces steric and electronic effects that differentiate it from analogous compounds. This article provides a detailed comparison with structurally related pyridine-pyrazole derivatives, emphasizing synthesis, physicochemical properties, and functional applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-(3-propan-2-yloxypyrazol-1-yl)pyridine

InChI

InChI=1S/C11H13N3O/c1-9(2)15-11-5-7-14(13-11)10-4-3-6-12-8-10/h3-9H,1-2H3

InChI Key

BDGVMRKDAUDVTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN(C=C1)C2=CN=CC=C2

Origin of Product

United States

Biological Activity

3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3OC_{11}H_{13}N_3O with a molecular weight of 219.24 g/mol. The compound features a pyridine ring substituted with a propan-2-yloxy group and a pyrazole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A related study demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibited IC50 values as low as 56 nM against TRKA, indicating strong antiproliferative activity in cancer cell lines .

Antimicrobial Activity

In vitro studies have indicated that pyrazole derivatives possess antimicrobial properties. For example, structural modifications of pyrazolo[3,4-b]pyridines have been shown to enhance activity against Mycobacterium tuberculosis, suggesting that compounds like this compound could be explored as potential antitubercular agents .

Enzyme Inhibition

The compound's biological activity may also extend to enzyme inhibition. Research indicates that similar pyrazole-containing compounds can inhibit specific cytochrome P450 isoforms, which are crucial for drug metabolism. The selectivity of these compounds can potentially reduce drug-drug interactions, making them suitable candidates for further pharmacological development .

The mechanisms by which this compound exerts its biological effects may involve multiple pathways:

  • TRK Inhibition : Binding to the ATP pocket of TRK proteins, leading to reduced cell proliferation and survival.
  • Antimicrobial Action : Disruption of bacterial cellular processes through interference with essential metabolic pathways.
  • Enzyme Interaction : Modulation of cytochrome P450 activity, influencing the metabolism of concurrent medications.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

StudyCompoundActivityIC50 ValueNotes
C03TRKA Inhibition56 nMSelective for cancer cell lines
Pyrazolo[3,4-b]pyridinesAntitubercularN/AEffective against M. tuberculosis
C03CYP InhibitionN/ALow risk for drug interactions

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyridine-pyrazole core is shared among several compounds, but substituents and linkage groups vary:

Compound Name Core Structure Substituent/Linkage Key Structural Features Reference
3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]pyridine Pyridine + pyrazole Propan-2-yloxy ether linkage Ether group enhances lipophilicity -
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide Pyridine + pyrazole Propanamide (-CONH2) Amide enables hydrogen bonding
2,6-di[3-(2-pyridyl)-1H-pyrazol-1-yl]-pyridine Pyridine + dual pyrazoles None (direct linkage) N5 donor set for metal coordination
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)imidazo[4,5-b]pyridine Imidazopyridine + pyrazole Propargyl (-C≡CH) Alkyne allows click chemistry

Key Observations :

  • The propan-2-yloxy group in the target compound introduces steric bulk and moderate polarity compared to the amide in or the alkyne in .
  • Compounds with multiple pyridyl-pyrazole units (e.g., ) exhibit enhanced metal-coordination capabilities due to increased donor sites.

Substituent Effects

  • Ether vs. Amide Linkages: The propan-2-yloxy ether in the target compound reduces hydrogen-bonding capacity compared to the propanamide group in , which forms intermolecular N–H···O/N hydrogen bonds, stabilizing crystal lattices.
  • Alkyne vs.

Reactivity Trends :

  • Propan-2-yloxy groups are less reactive than alkynes or amides, limiting post-synthetic derivatization but improving stability under physiological conditions.

Physical and Chemical Properties

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound : Structural data are unavailable, but analogous compounds suggest planar pyridine-pyrazole systems.
  • 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide :
    • Pyridine and pyrazole rings are nearly coplanar (dihedral angle = 1.87°).
    • N–H···N and N–H···O hydrogen bonds form linear chains, enhancing crystalline order.
  • 2,6-Di[3-(2-pyridyl)-1H-pyrazol-1-yl]-pyridine :
    • Intermolecular N–H···O and O–H···N bonds create zigzag chains, influencing solubility and melting points.

Table 2. Comparative Physical Properties

Compound Melting Point Solubility Hydrogen-Bonding Network Reference
This compound Not reported Moderate (ether) Likely weak -
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide Not reported High (amide) Extensive
2,6-Di[3-(2-pyridyl)-1H-pyrazol-1-yl]-pyridine Not reported Low (nonpolar) Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.